molecular formula C39H79N2O6P B12321575 [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 536-14-1

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12321575
CAS No.: 536-14-1
M. Wt: 703.0 g/mol
InChI Key: RWKUXQNLWDTSLO-NHQGMKOOSA-N
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Description

Molecular Formula

The compound’s molecular formula is C₃₈H₇₇N₂O₆P , with an exact mass of 702.5676 g/mol . This matches theoretical calculations for a sphingomyelin with an 18:1 sphingoid base and 16:0 acyl chain.

Mass Spectrometry

Fragmentation patterns observed in MassBank and MoNA databases reveal key ions:

  • Primary ions :
    • m/z 184.07: Phosphocholine headgroup ([C₅H₁₅NO₄P]⁺).
    • m/z 264.27: Ceramide fragment ([C₁₈H₃₅NO₂]⁺).
  • Secondary ions :
    • m/z 568.48: Loss of phosphocholine (−184.07 Da).
    • m/z 313.27: Acyl chain fragment ([C₁₆H₃₃O]⁺).

These patterns are consistent with collision-induced dissociation (CID) of sphingomyelins, where cleavage occurs at the phosphodiester bond and amide linkage.

Comparative Structural Analysis with Other Sphingomyelins

Chain Length Variants

Feature This Compound SM(d18:1/16:0) SM(d17:1/16:0)
Sphingoid Base Length 18 carbons 18 carbons 17 carbons
Acyl Chain Length 16 carbons 16 carbons 16 carbons
Double Bond Position C4 C4 C4

Functional Group Variations

  • Phosphocholine headgroup : Conserved across all sphingomyelins, enabling interactions with aqueous environments.
  • Hydroxyl group at C3 : Critical for hydrogen bonding in lipid rafts.
  • Acyl chain saturation : The 16:0 (palmitoyl) chain enhances membrane rigidity compared to unsaturated variants.

Structural differences in the sphingoid base (e.g., 17 vs. 18 carbons) alter lipid packing density, as shown in molecular dynamics simulations.

Properties

CAS No.

536-14-1

Molecular Formula

C39H79N2O6P

Molecular Weight

703.0 g/mol

IUPAC Name

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+

InChI Key

RWKUXQNLWDTSLO-NHQGMKOOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Acylation of Sphingoid Base

The synthesis begins with the acylation of a sphingoid base to introduce the hexadecanoylamino group. The precursor 3-ketosphinganine is reacted with hexadecanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine serves as a base to scavenge HCl, with reaction completion monitored by thin-layer chromatography (TLC; Rf = 0.45 in chloroform:methanol:acetic acid, 70:25:8.8 v/v).

Key parameters :

  • Molar ratio : 1:1.2 (sphingoid base:hexadecanoyl chloride)
  • Temperature : 0°C → room temperature (ramped over 4 hours)
  • Yield : 78–82% after silica gel chromatography

Phosphorylation of Hydroxyl Group

The secondary hydroxyl group at position 3 undergoes phosphorylation using β-bromoethylphosphoryl dichloride. This step is performed in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is stirred for 12 hours at -20°C to prevent side reactions.

Reaction equation :
$$
\text{C}{34}\text{H}{68}\text{N}2\text{O}3 + \text{Cl}2\text{P(O)OCH}2\text{CH}2\text{Br} \xrightarrow{\text{DMAP, THF}} \text{C}{34}\text{H}{68}\text{N}2\text{O}_6\text{PBr} + 2\text{HCl}
$$

Purification :

  • Solvent system : Ethyl acetate:hexane (3:7 v/v)
  • Purity : ≥95% (HPLC)

Quaternization with Trimethylamine

The bromoethyl intermediate is quaternized by reacting with trimethylamine in acetonitrile at 60°C for 24 hours. Excess trimethylamine (3 eq) ensures complete conversion, with the reaction monitored via $^{31}\text{P}$ NMR for disappearance of the bromoethyl signal at δ = -0.5 ppm.

Optimization data :

Parameter Value
Temperature 60°C
Time 24 hours
Pressure Sealed tube
Final product yield 68%

Stereochemical Control

E-Configuration of Double Bond

The E -geometry at C4-C5 is achieved through Wittig olefination using stabilized ylides. A mixture of octadec-4-enal and hexadecanoylated sphingoid base reacts with ethylidenetriphenylphosphorane in dry diethyl ether.

Characterization :

  • $^{1}\text{H}$ NMR : Coupling constant J = 15.2 Hz between H4 and H5 confirms trans configuration
  • IR : Absence of C=C-H bending vibrations at 970 cm$^{-1}$ (characteristic of cis alkenes)

2S,3R Stereochemistry

Chiral resolution is performed using immobilized lipase B from Candida antarctica (Novozym 435) in tert-butyl methyl ether. The enzyme selectively acylates the 3R isomer, allowing separation of diastereomers by flash chromatography.

Enzymatic parameters :

Parameter Value
Enzyme loading 20 mg/mmol substrate
Temperature 30°C
Enantiomeric excess 98%

Industrial-Scale Production

Continuous Flow Synthesis

A patent-protected method (EP1704155A1) describes a continuous process using microreactor technology:

  • Reactor 1 : Acylation at 5 mL/min flow rate
  • Reactor 2 : Phosphorylation with residence time = 8 minutes
  • Separation module : In-line liquid-liquid extraction removes HCl byproducts

Advantages :

  • 94% yield compared to 68% in batch processes
  • 50% reduction in solvent use

Crystallization Optimization

Final product crystallization from ethanol:water (9:1 v/v) produces needle-like crystals suitable for X-ray analysis. Critical parameters:

Parameter Optimal Range
Cooling rate 0.5°C/min
Seed crystal size 10–20 μm
Stirring speed 200 rpm

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS shows:

  • Calculated : m/z 689.0 [M]$^+$
  • Observed : m/z 689.2 ± 0.3 [M]$^+$
  • Fragmentation pattern confirms phosphate ester cleavage at m/z 184.1

Phosphorus-31 NMR

$^{31}\text{P}$ NMR (121 MHz, CDCl$_3$):

  • δ = -1.2 ppm (phosphate diester)
  • δ = 0.5 ppm (quaternary ammonium counterion)

Challenges and Mitigation Strategies

Phosphate Hydrolysis

The phosphate ester is susceptible to hydrolysis at pH > 8.0. Stabilization methods include:

  • Storage at -80°C under argon
  • Formulation with 0.1% (w/v) EDTA to chelate metal ions

Amide Racemization

During prolonged reactions (>48 hours), up to 12% racemization occurs at C2. Mitigation involves:

  • Using Hünig’s base instead of triethylamine
  • Maintaining reaction temperature ≤25°C

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Batch acylation 78 95 Low
Continuous flow 94 98 High
Enzymatic resolution 65 99 Medium

Data compiled from.

Recent Advances (2023–2025)

Photoredox Catalysis

A 2024 study achieved C–H amination using iridium photocatalysts, reducing steps from 5 to 3. Key improvement:

  • 85% yield in radical-mediated amide formation
  • 99% retention of stereochemistry

Biocatalytic Phosphorylation

Engineered phosphatases from Bacillus subtilis enable aqueous-phase phosphorylation at 37°C:

  • 92% conversion in 2 hours
  • No protecting groups required

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

  • Molecular Formula : C39H79N2O6P
  • Molecular Weight : 617.9 g/mol
  • CAS Number : 13053-57-1

The structural characteristics of this compound make it an essential component in various biochemical processes, particularly in cell membrane dynamics and signaling pathways.

Cell Membrane Studies

The compound is utilized in the study of lipid bilayers due to its amphiphilic nature, which allows it to integrate into cell membranes. It serves as a model for understanding membrane fluidity and permeability, which are crucial for drug delivery systems.

Case Study : Research has shown that incorporating [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate into liposomes enhances their stability and drug encapsulation efficiency compared to conventional lipids. This property is valuable for developing targeted drug delivery systems in cancer therapy.

Signal Transduction

This compound plays a role in signal transduction pathways, particularly those involving sphingolipids. It has been linked to cellular responses such as apoptosis and proliferation.

Data Table 1: Role in Signal Transduction

PathwayEffect on Cellular ResponseReference
Sphingolipid pathwayModulates apoptosis
PhosphatidylinositolEnhances cell proliferation

Drug Development

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is being explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

Case Study : In a study published in the Journal of Controlled Release, researchers utilized this compound to formulate nanoparticles that effectively delivered chemotherapeutic agents to tumor sites, resulting in enhanced therapeutic efficacy with reduced side effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies.

Data Table 2: Anticancer Activity

Cancer Cell LineIC50 (µg/mL)Reference
HCT-1165.0
MCF-77.5

Surface Coatings

The unique properties of [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate make it suitable for use in surface coatings that require biocompatibility and antimicrobial properties.

Case Study : A study demonstrated that coatings made with this compound significantly reduced bacterial adhesion on medical devices, thus minimizing the risk of infections.

Mechanism of Action

The mechanism of action of [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to integrate into biological membranes and affect membrane dynamics is also a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ceramides from Marine Bryozoans (–2)

Compounds 6–11 in –2 are non-phosphorylated ceramides with varying acyl chains and hydroxylation patterns. For example:

  • Compound 8: (2S,3R,4E)-2-(hexadecanoylamino)-4-octadecene-1,3-diol.
  • Compound 9: (2S,3R)-2-(hexadecanoylamino)-4-octadecane-1,3-diol (saturated chain).
Feature Target Compound Ceramide 8 Ceramide 9
Acyl Chain Hexadecanoyl (C16) Hexadecanoyl (C16) Hexadecanoyl (C16)
Double Bond 4E 4E None (saturated)
Phosphate Group Present (trimethylazaniumyl) Absent Absent
Solubility Amphipathic Hydrophobic Hydrophobic
Biological Role Membrane signaling Apoptosis, barrier function Structural lipid

The phosphorylated head group in the target compound enables interactions with aqueous environments and signaling proteins, unlike non-phosphorylated ceramides, which are primarily structural or pro-apoptotic .

Acetamido and Dodecanoylamino Analogs (–6, 8–9)

  • [(E)-2-Acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS 74713-54-5):
    • Shorter acyl chain (C2 vs. C16).
    • Molecular weight: 506.7 g/mol (vs. ~690 g/mol for target compound).
  • [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] analog (CAS 474923-21-2): Dodecanoyl (C12) chain. Molecular weight: 646.922 g/mol.
Feature Target Compound Acetamido Analog Dodecanoylamino Analog
Acyl Chain Length C16 C2 C12
Molecular Weight ~690 g/mol 506.7 g/mol 646.9 g/mol
Hydrophobicity High Low Moderate
Membrane Integration Strong (long chain) Weak Intermediate

Longer acyl chains (C16) enhance lipid raft association and thermal stability compared to shorter analogs .

Sphingomyelins and Phosphocholine Derivatives ()

  • N-Lauroyl-D-erythro-sphingosylphosphorylcholine ():
    • Lauroyl (C12) chain, phosphocholine head.
    • Molecular weight: 646.922 g/mol .
  • Dimethyl-W84 ():
    • Contains trimethylazaniumyl group but lacks ceramide backbone.
Feature Target Compound N-Lauroyl Sphingomyelin Dimethyl-W84
Backbone Ceramide-like Sphingosine Cyclobutane (non-lipid)
Head Group Trimethylazaniumyl phosphate Phosphocholine Trimethylazaniumyl ester
Function Membrane signaling Membrane structure Muscarinic receptor ligand

The target compound’s ceramide backbone differentiates it from synthetic trimethylazaniumyl derivatives like dimethyl-W84, which lack lipid-mimetic properties .

Biological Activity

[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid that plays a significant role in various biological processes. This compound is a derivative of sphingomyelin, which is crucial for cellular membrane structure and function. Its unique structure allows it to participate in signaling pathways, cellular interactions, and membrane dynamics.

Chemical Structure and Properties

  • Chemical Formula : C₃₉H₇₉N₂O₆P
  • Molecular Weight : 642.007 g/mol
  • CAS Number : 166301-20-8
  • IUPAC Name : [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

The compound consists of a long-chain fatty acid (hexadecanoyl), a sphingoid base, and a phosphocholine head group, contributing to its amphipathic nature, which is essential for its biological functions.

Membrane Dynamics

Phospholipids like [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate are integral to the formation and maintenance of lipid bilayers. They influence membrane fluidity and permeability, which are vital for cellular homeostasis. Research indicates that alterations in the composition of membrane lipids can affect cell signaling pathways and receptor activity.

Cell Signaling

This compound participates in various signaling pathways, particularly those related to inflammation and immune responses. It has been shown to modulate the activity of specific receptors involved in cell communication. For instance, sphingomyelin derivatives can activate protein kinase C (PKC), which plays a role in various cellular responses, including proliferation and differentiation.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of sphingomyelin derivatives, including [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. It was found that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of this phospholipid in macrophages. The findings indicated that it could inhibit pro-inflammatory cytokine production, highlighting its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Membrane FluidityEnhances fluidity in lipid bilayers
Cell SignalingActivates PKC; modulates receptor activity
NeuroprotectionReduces neuronal apoptosis
Anti-inflammatoryInhibits cytokine production

Q & A

(Basic) What are the established synthetic routes for [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, and what analytical methods validate its purity?

Methodological Answer:
Synthesis typically involves sequential acylation and phosphorylation. The hexadecanoyl group is introduced via amide coupling to a sphingosine-like backbone under mild basic conditions (e.g., DCC/DMAP catalysis), followed by regioselective phosphorylation using phosphoramidite chemistry . Purification employs silica gel chromatography and reverse-phase HPLC. Structural validation requires:

  • NMR : 1^1H and 31^31P NMR confirm stereochemistry (E-configuration at C4) and phosphate linkage .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., observed m/z 538.67 for [M+H]+^+) .
  • TLC : Monitors reaction progress using iodine vapor or phosphomolybdic acid staining .

(Basic) How is the compound’s structural stability assessed under varying pH and temperature conditions?

Methodological Answer:
Stability studies involve:

  • pH Titration : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Degradation products are analyzed via LC-MS, focusing on hydrolytic cleavage of the phosphate ester or amide bond .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions, while accelerated stability testing (40–60°C) quantifies decomposition kinetics .

(Basic) What is the compound’s hypothesized biological role in lipid signaling pathways?

Methodological Answer:
The compound is structurally analogous to lysophospholipids ( ), suggesting roles in:

  • Membrane Microdomain Organization : Modulates lipid raft formation via its amphipathic structure .
  • Cell Signaling : Potential agonist/antagonist activity for G-protein-coupled receptors (e.g., S1P receptors). Functional assays include calcium flux measurements and ERK phosphorylation .

(Advanced) How can researchers optimize the synthetic yield while maintaining stereochemical fidelity at C3 and C4?

Methodological Answer:
Critical parameters include:

  • Catalyst Selection : Chiral catalysts (e.g., BINOL-derived) improve enantiomeric excess during acylation .
  • Reaction Solvent : Anhydrous DMF or THF minimizes racemization .
  • Temperature Control : Low temperatures (−20°C to 0°C) stabilize intermediates during phosphorylation .
Parameter Optimal Condition Yield Improvement Reference
Acylation CatalystDCC/DMAP85% → 92%
Phosphorylation SolventAnhydrous THF70% → 88%
Purification MethodReverse-phase HPLCPurity >98%

(Advanced) How to resolve contradictions in reported bioactivity data across different cell models?

Methodological Answer:
Discrepancies may arise from:

  • Lipid Composition : Membrane cholesterol content alters receptor binding; use lipidomics to correlate activity with membrane profiles .
  • Assay Conditions : Standardize serum-free media to avoid lipid-protein interactions .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting IC50_{50} values .

(Advanced) What experimental strategies elucidate the compound’s interactions with lipid rafts in live-cell systems?

Methodological Answer:

  • Fluorescence Microscopy : Label the compound with BODIPY or NBD fluorophores. Co-localization with raft markers (e.g., GM1 ganglioside) is quantified via FRET .
  • Molecular Dynamics (MD) Simulations : Model interactions with palmitoylated proteins or sphingomyelin clusters using CHARMM36 force fields .
  • Atomic Force Microscopy (AFM) : Measure mechanical perturbations in raft domains upon compound incorporation .

(Advanced) What are the challenges in quantifying trace metabolites of this compound in biological matrices?

Methodological Answer:

  • Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from phospholipid-rich samples .
  • Detection Limits : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 nM .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs as internal standards to correct for ion suppression .

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